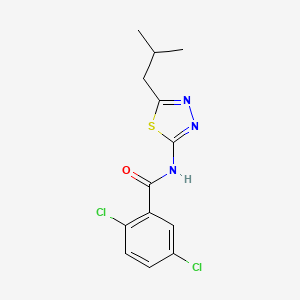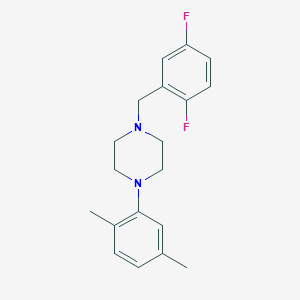![molecular formula C24H19ClN2O B5788372 N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)
N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide, also known as CID 3080662, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways and molecular targets. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. It also inhibits the activity of Akt, a protein kinase involved in cell survival and proliferation. Moreover, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It also inhibits the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurons, it protects against oxidative stress and inflammation-induced neuronal damage. It also enhances synaptic plasticity and improves cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide in lab experiments is its high purity and stability. It can be synthesized using various methods, and its purity can be optimized to obtain high yields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide. One of the directions is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, particularly its modulation of signaling pathways and molecular targets. Moreover, future studies could focus on optimizing the synthesis method and improving the bioavailability and pharmacokinetics of this compound.
合成方法
Several methods have been developed for the synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide. One of the most commonly used methods is the reaction of 5-chloroindole-2-carboxaldehyde with 2,3-diphenylacryloyl chloride in the presence of a base. Another method involves the reaction of 5-chloroindole-2-carboxaldehyde with 2,3-diphenylacrylamide in the presence of a base and a coupling agent. These methods have been optimized to obtain high yields and purity of the compound.
科学研究应用
N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit antitumor activity, anti-inflammatory activity, and neuroprotective effects. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, this compound has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
(Z)-N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c25-20-11-12-23-19(14-20)15-21(27-23)16-26-24(28)22(18-9-5-2-6-10-18)13-17-7-3-1-4-8-17/h1-15,27H,16H2,(H,26,28)/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYJXASHONKTH-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)



![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)



